molecular formula C27H21NO6 B11573654 2-(1,3-Benzodioxol-5-ylmethyl)-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-(1,3-Benzodioxol-5-ylmethyl)-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11573654
M. Wt: 455.5 g/mol
InChI Key: RQSCXDDMAZCTQO-UHFFFAOYSA-N
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Description

2-(1,3-Benzodioxol-5-ylmethyl)-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C27H21NO6 and its molecular weight is 455.5 g/mol. The purity is usually 95%.
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Biological Activity

The compound 2-(1,3-Benzodioxol-5-ylmethyl)-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to summarize the available data on its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its intricate structure, which includes a benzodioxole moiety and a chromeno-pyrrole framework. The molecular formula is C17H15N2O4C_{17}H_{15}N_{2}O_{4}, and it has a molecular weight of approximately 313.31 g/mol. Its structural representation is essential for understanding how it interacts with biological systems.

Research indicates that this compound exhibits various biological activities through multiple mechanisms:

  • Antioxidant Activity : The presence of the benzodioxole group contributes to its ability to scavenge free radicals, thereby reducing oxidative stress in cells. This property is crucial for protecting cells from damage associated with various diseases.
  • Anticancer Properties : Studies have shown that this compound can induce apoptosis in cancer cells. It appears to modulate signaling pathways involved in cell survival and proliferation, particularly through the inhibition of specific kinases such as glycogen synthase kinase-3 beta (GSK-3β) .
  • Neuroprotective Effects : There is evidence suggesting that the compound may have neuroprotective properties by regulating neuronal signaling pathways and promoting neuronal survival under stress conditions .

Biological Activity Data

The following table summarizes the biological activity data associated with the compound:

Biological Activity IC50 (nM) Mechanism References
GSK-3β Inhibition65Modulates apoptosis and cell cycle regulation
Antioxidant ActivityNot specifiedScavenges free radicals
NeuroprotectionNot specifiedPromotes neuronal survival

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

  • Cancer Cell Studies : In vitro studies demonstrated that treatment with this compound resulted in significant apoptosis in various cancer cell lines, including neuroblastoma. The mechanism was linked to the downregulation of MYCN oncogene expression mediated by GSK-3β phosphorylation .
  • Neuroprotection Research : A study highlighted the neuroprotective effects of this compound in models of oxidative stress. It was shown to enhance cell viability and reduce markers of apoptosis in neuronal cells exposed to harmful stimuli .
  • Antioxidant Studies : The compound's ability to act as an antioxidant was evaluated using DPPH radical scavenging assays, where it exhibited notable free radical scavenging activity compared to standard antioxidants .

Properties

Molecular Formula

C27H21NO6

Molecular Weight

455.5 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-ylmethyl)-1-(4-methoxyphenyl)-7-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C27H21NO6/c1-15-3-9-20-19(11-15)25(29)23-24(17-5-7-18(31-2)8-6-17)28(27(30)26(23)34-20)13-16-4-10-21-22(12-16)33-14-32-21/h3-12,24H,13-14H2,1-2H3

InChI Key

RQSCXDDMAZCTQO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CC4=CC5=C(C=C4)OCO5)C6=CC=C(C=C6)OC

Origin of Product

United States

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